molecular formula C14H20N2O2 B4813424 (4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone

(4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B4813424
M. Wt: 248.32 g/mol
InChI Key: FHNQDTFFVMRZBH-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a methoxy group, a methyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methoxy-3-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of (4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
  • (3-Methylphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Methoxy-3-methylphenyl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

(4-Methoxy-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the specific combination of functional groups and the piperazine ring. This combination can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-10-12(4-5-13(11)18-3)14(17)16-8-6-15(2)7-9-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNQDTFFVMRZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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